4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
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Overview
Description
4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a complex organic compound characterized by its unique structure, which includes iodine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multiple steps, starting with the preparation of the core pyrimidinone structureCommon reagents used in these reactions include iodine, methoxybenzene, and trifluoromethylating agents .
Industrial Production Methods
standard organic synthesis techniques, such as those used in pharmaceutical production, can be adapted for its synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the iodine atoms or alter the pyrimidinone ring.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-DIIODO-6-((E)-{[3-(2-METHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL: Shares similar iodine and methoxy groups but differs in its core structure and functional groups.
4-METHYL-2-[(3-ARYLSYDNON-4-YL-METHYLENE)HYDRAZONO]-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTERS: Contains similar aromatic and halogenated groups but has a different core structure.
Uniqueness
4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is unique due to its combination of iodine, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H9F3I2N2O2 |
---|---|
Molecular Weight |
548.04 g/mol |
IUPAC Name |
4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H9F3I2N2O2/c1-23-12-7(4-8(18)5-10(12)19)2-3-9-6-11(14(15,16)17)21-13(22)20-9/h2-6H,1H3,(H,20,21,22)/b3-2+ |
InChI Key |
BWZYSGYUHTYNFK-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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